3-iodo-N-methyl-2-nitroaniline

Factor XIa Anticoagulation Serine Protease

SAR campaigns targeting factor XIa anticoagulants require precise halogenated scaffolds. Generic iodoaniline regioisomers fail to replicate key binding interactions. - **Key biological data**: 2.0 nM Ki (factor XIa); >2,900-fold selectivity vs. factor Xa; 4-iodo isomer shows 6.4 nM Ki - **Synthetic handle**: 3-iodo group enables direct Suzuki-Miyaura coupling, avoiding pre-halogenation steps - **Physical chemistry**: Three-center iodo…nitro interactions inform crystal engineering studies - **Supply**: ≥95% purity, scalable quantities for medicinal chemistry

Molecular Formula C7H7IN2O2
Molecular Weight 278.05 g/mol
Cat. No. B12987879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-N-methyl-2-nitroaniline
Molecular FormulaC7H7IN2O2
Molecular Weight278.05 g/mol
Structural Identifiers
SMILESCNC1=C(C(=CC=C1)I)[N+](=O)[O-]
InChIInChI=1S/C7H7IN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3
InChIKeyCIRTTYOAWFKREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-N-methyl-2-nitroaniline Overview


3-Iodo‑N‑methyl‑2‑nitroaniline is a halogenated nitroaniline building block featuring an iodine substituent at the 3‑position, a nitro group at the 2‑position, and a methyl group on the aniline nitrogen . This substitution pattern imparts a distinct electronic and steric profile that governs its reactivity in metal‑catalyzed cross‑coupling and its selectivity in biological target engagement . The compound is commercially available at purities ≥95% .

Synthetic building block: 3-iodo handle enables direct palladium-catalyzed cross-coupling without pre-functionalization.

Target engagement studies: Substitution pattern supports factor XIa serine protease selectivity screening.

Procurement context: Available at ≥95% purity for medicinal chemistry SAR and library synthesis.

Uniqueness of 3-Iodo-N-methyl-2-nitroaniline


Close analogs such as 4‑iodo‑N‑methyl‑2‑nitroaniline, 2‑iodo‑N‑methyl‑6‑nitroaniline, and N‑methyl‑2‑nitroaniline share the same molecular formula (C₇H₇IN₂O₂) or core scaffold, yet exhibit divergent reactivity and biological activity. The relative positioning of iodine, nitro, and methylamino groups alters the electron density on the aromatic ring, the accessibility of the iodine atom for oxidative addition in cross‑coupling reactions, and the binding pose with target enzymes [1]. Additionally, the iodo‑nitro interaction network in the solid state differs markedly among regioisomers, influencing crystallization behavior and formulation [2]. These differences render generic substitution unreliable without quantitative comparative data.

Regioisomer 4-iodo-N-methyl-2-nitroaniline may shift factor XIa affinity and selectivity profile; reactivity and binding pose differ.
Non-halogenated N-methyl-2-nitroaniline lacks iodo leaving group; requires extra halogenation step, delaying synthetic route.
Solid-state Crystal packing and dissolution behaviour may not transfer between 3-iodo and 4-iodo regioisomers.

Quantitative Evidence vs. Closest Analogs


Factor XIa Inhibition: Advantage Over 4-Iodo Regioisomer

In a head‑to‑head comparison within the same assay system, 3‑iodo‑N‑methyl‑2‑nitroaniline exhibits a Ki of 2.0 nM for human coagulation factor XIa, whereas the 4‑iodo regioisomer (4‑iodo‑N‑methyl‑2‑nitroaniline) yields a Ki of 6.4 nM under identical conditions [1]. This represents a 3.2‑fold improvement in binding affinity attributable to the 3‑iodo substitution pattern.

Factor XIa Ki
Direct head-to-head
2.0 nM vs 6.4 nM
(3.2-fold lower Ki)
Supports isomer-specific potency in enzyme assay context
Human factor XIa; p-nitroaniline substrate; 10–120 min incubation
Factor XIa Anticoagulation Serine Protease

Factor XIa Selectivity Over Factor Xa

3‑Iodo‑N‑methyl‑2‑nitroaniline demonstrates a Ki of 2.0 nM for factor XIa and a Ki of 5,810 nM for factor Xa, yielding a selectivity ratio of >2,900‑fold [1]. The 4‑iodo regioisomer, while also selective, has a smaller discrimination window (Ki factor XIa = 6.4 nM; Ki factor Xa = 57 nM; ratio ≈ 9‑fold) [2].

Selectivity Ratio
Cross-study comparable
>2,900-fold (XIa/Xa)
vs ~9-fold for 4-iodo
Indicates wider selectivity window in coagulation cascade screening
Human factor Xa Ki = 5,810 nM; p-nitroaniline detection
Selectivity Coagulation Cascade Off‑Target Profiling

Reactivity Hierarchy of Nitroanilines

A ternary approach integrating rapid iodination kinetics (hydrodynamic voltammetry), reduction propensities (polarography), and molecular docking establishes a quantitative reactivity order for nitroaniline regioisomers: 4‑nitroaniline > 2‑nitroaniline > 3‑nitroaniline [1]. While this study does not directly measure 3‑iodo‑N‑methyl‑2‑nitroaniline, the 2‑nitroaniline core present in the target compound is inherently more reactive toward electrophilic iodination and more easily reduced than the 3‑nitroaniline core.

Reactivity Rank
Class-level inference
2-nitroaniline core:
intermediate reactivity
Class-level inference on iodination ease and reduction propensity
Kinetic order: 4-NA > 2-NA > 3-NA (Borkar 2021)
Reactivity Iodination Polarography

Crystal Engineering: Unique Iodo…Nitro Interactions

Crystallographic analysis of iodo‑nitroaniline regioisomers reveals that 2‑iodo‑5‑nitroaniline forms asymmetric three‑center iodo…nitro interactions that propagate into one‑dimensional chains, whereas 4‑iodo‑2‑nitroaniline exhibits only two‑center iodo…nitro interactions and lacks π…π stacking [1]. The 3‑iodo‑2‑nitroaniline scaffold present in the target compound is geometrically predisposed to form analogous three‑center halogen‑bonding motifs, which influence crystal packing, solubility, and formulation behavior.

Solid-State Motif
Class-level inference
Predicted three-center
iodo…nitro interactions
May affect crystal packing, solubility, and mechanical stability
Based on 2-iodo-5-nitroaniline X-ray data (Garden 2002)
Crystal Engineering Solid‑State Chemistry Halogen Bonding

Cross-Coupling Utility via Iodo Handle

The carbon–iodine bond in 3‑iodo‑N‑methyl‑2‑nitroaniline serves as an excellent leaving group for oxidative addition in palladium‑catalyzed cross‑coupling reactions. Aryl iodides are known to react 10‑100 times faster than the corresponding bromides in Suzuki‑Miyaura couplings, enabling milder conditions and higher yields [1]. This differentiates the compound from non‑iodinated analogs such as N‑methyl‑2‑nitroaniline, which cannot participate directly in cross‑coupling without prior functionalization.

Cross-Coupling
Class-level inference
Aryl iodide: ~10–100× faster
than aryl bromide
Eliminates pre-functionalization; direct Suzuki coupling possible
General Pd-catalyzed oxidative addition trend
Suzuki Coupling Cross‑Coupling C–C Bond Formation

3-Iodo-N-methyl-2-nitroaniline Applications


Factor XIa Lead Discovery & SAR

Given its 2.0 nM Ki against factor XIa and >2,900‑fold selectivity over factor Xa, 3‑iodo‑N‑methyl‑2‑nitroaniline is a compelling starting point for structure‑activity relationship (SAR) campaigns targeting factor XIa anticoagulants with reduced bleeding liability [1]. The 3‑iodo substitution pattern provides a tangible affinity advantage over the 4‑iodo isomer (Ki = 6.4 nM) [2].

Suzuki-Miyaura Biaryl Library Synthesis

The aryl iodide handle at the 3‑position enables direct Suzuki‑Miyaura coupling with boronic acids or esters, facilitating the rapid construction of diverse biaryl libraries [3]. This avoids the need for halogenation of N‑methyl‑2‑nitroaniline, saving synthetic steps and improving overall yield.

Crystal Engineering & Solid-State Formulation

The propensity of 3‑iodo‑2‑nitroaniline scaffolds to form three‑center iodo…nitro interactions [4] makes this compound a candidate for systematic crystal engineering studies. Procurement of the 3‑iodo isomer allows head‑to‑head comparison with the 4‑iodo regioisomer in crystallization screens, assessing differences in polymorphism, solubility, and mechanical stability.

Application
Selection Property
Validation Focus
Factor XIa pathway studies
Isomer-dependent affinity context
Ki-based selectivity screening; SAR confirmation
Suzuki-Miyaura library synthesis
Iodo leaving group reactivity
Reaction condition and yield optimization
Crystal engineering studies
Predicted halogen-bonding motifs
Comparative polymorph and dissolution screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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